molecular formula C8H14O B13951535 3-Butan-2-yl-2,3-dihydrofuran CAS No. 56805-32-4

3-Butan-2-yl-2,3-dihydrofuran

Cat. No.: B13951535
CAS No.: 56805-32-4
M. Wt: 126.20 g/mol
InChI Key: ZFHLYRXUGVHBRR-UHFFFAOYSA-N
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Description

3-Butan-2-yl-2,3-dihydrofuran is a chemical compound belonging to the class of dihydrofurans Dihydrofurans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butan-2-yl-2,3-dihydrofuran can be achieved through various methods. One common approach involves the cyclization of carbonyl compounds using metal-containing catalysts. For instance, the reaction of acetylacetone with ethyl bromopyruvate in the presence of p-toluenesulfonic acid leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which can be further transformed into the desired compound through elimination of water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butan-2-yl-2,3-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the dihydrofuran ring to a fully saturated tetrahydrofuran ring.

    Substitution: The butan-2-yl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

    Substitution: Electrophilic substitution reactions often use reagents like alkyl halides and Lewis acids.

Major Products Formed

The major products formed from these reactions include oxidized furans, reduced tetrahydrofurans, and substituted dihydrofuran derivatives.

Scientific Research Applications

3-Butan-2-yl-2,3-dihydrofuran has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Butan-2-yl-2,3-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrofuran: A simpler analog without the butan-2-yl group.

    2,3-Dihydrobenzofuran: Contains a fused benzene ring, offering different chemical properties.

    Tetrahydrofuran: A fully saturated analog with a similar ring structure.

Uniqueness

3-Butan-2-yl-2,3-dihydrofuran is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.

Properties

CAS No.

56805-32-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-butan-2-yl-2,3-dihydrofuran

InChI

InChI=1S/C8H14O/c1-3-7(2)8-4-5-9-6-8/h4-5,7-8H,3,6H2,1-2H3

InChI Key

ZFHLYRXUGVHBRR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1COC=C1

Origin of Product

United States

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